(S)-piperidin-3-ol

描述

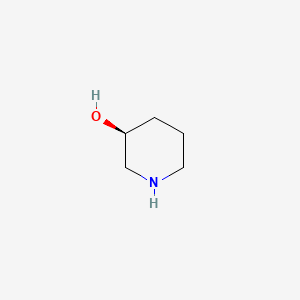

(S)-Piperidin-3-ol: is a chiral organic compound with the molecular formula C5H11NO It is a derivative of piperidine, a six-membered heterocyclic amine, where the hydroxyl group is attached to the third carbon atom in the (S)-configuration

准备方法

Synthetic Routes and Reaction Conditions:

Reduction of 3-Piperidone: One common method for synthesizing (S)-piperidin-3-ol involves the reduction of 3-piperidone using chiral reducing agents. This reaction typically employs sodium borohydride or lithium aluminum hydride in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer.

Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of 3-piperidone using a chiral rhodium or ruthenium catalyst. This method is highly efficient and provides excellent enantioselectivity.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale asymmetric hydrogenation processes due to their high efficiency and scalability. The choice of catalyst and reaction conditions is optimized to maximize yield and enantioselectivity.

化学反应分析

Types of Reactions:

Oxidation: (S)-Piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to form various derivatives, such as piperidine, using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include thionyl chloride and phosphorus tribromide.

Major Products Formed:

Oxidation: 3-Piperidone

Reduction: Piperidine

Substitution: Various substituted piperidines depending on the reagent used

科学研究应用

Pharmacological Applications

(S)-piperidin-3-ol exhibits a range of pharmacological activities, making it a valuable scaffold in drug development:

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurodegenerative diseases like Alzheimer's disease. This inhibition can enhance neurotransmitter levels and improve cognitive function.

- Neurological Disorders : The compound shows promise in treating conditions such as depression and attention deficit hyperactivity disorder by interacting with neurotransmitter transporters, specifically dopamine and serotonin transporters .

- Antimicrobial Activity : Studies have reported that derivatives of piperidine compounds exhibit antimicrobial properties, suggesting that this compound could be modified to enhance these effects for potential use in treating infections .

Case Studies

Several studies highlight the potential of this compound in drug development:

- GlyT1 Inhibitors : A study identified a novel class of GlyT1 inhibitors derived from piperidine scaffolds, demonstrating significant selectivity against GlyT2 isoforms. These findings suggest that modifications to piperidine structures can lead to compounds with enhanced therapeutic profiles for schizophrenia treatment .

- Molecular Hybridization : Another research effort utilized a molecular hybridization strategy to develop spiro-oxindole piperidines with improved activity against metabotropic glutamate receptor 2. This approach highlights the versatility of piperidine derivatives in creating effective pharmacological agents .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound and its derivatives:

作用机制

The mechanism of action of (S)-piperidin-3-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The hydroxyl group and the chiral center play crucial roles in its interaction with biological targets, influencing binding affinity and specificity.

相似化合物的比较

®-Piperidin-3-ol: The enantiomer of (S)-piperidin-3-ol, differing only in the configuration of the chiral center.

Piperidine: The parent compound without the hydroxyl group.

3-Piperidone: The oxidized form of this compound.

Uniqueness: this compound is unique due to its chiral nature and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its enantioselectivity is particularly valuable in asymmetric synthesis and drug development.

生物活性

(S)-piperidin-3-ol is a piperidine derivative that has garnered interest in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic applications across various medical fields, including neuroprotection, antimicrobial activity, and as a local anesthetic. The following sections will detail its biological activity, supported by data tables and relevant case studies.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

- Neuroprotective Effects : Research indicates that piperidine derivatives, including this compound, may exert protective effects against neurodegenerative diseases. These compounds have been shown to influence neurotransmitter systems and may help in managing conditions like Alzheimer's disease and Parkinson's disease .

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. Its efficacy against various pathogens positions it as a potential candidate for developing new antimicrobial agents .

- Analgesic and Anesthetic Properties : The compound has been noted for its local anesthetic effects, which are attributed to its ability to inhibit voltage-gated ion channels, thereby stabilizing membrane permeability .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been identified to inhibit various enzymes such as kinases and proteases, which are crucial in cellular signaling and metabolic pathways .

- Receptor Modulation : It interacts with several receptor types, including G-protein-coupled receptors (GPCRs), which play significant roles in neurotransmission and cellular responses .

- Ion Channel Interaction : By affecting voltage-gated potassium, sodium, and calcium channels, this compound can modulate neuronal excitability and synaptic transmission .

Data Table of Biological Activities

Neuroprotective Potential

A study investigating the neuroprotective effects of this compound indicated that it could mitigate oxidative stress-induced neuronal damage. In vitro assays demonstrated a decrease in reactive oxygen species (ROS) levels when treated with this compound, suggesting its role as an antioxidant agent .

Antimicrobial Efficacy

In a clinical evaluation, this compound was tested against various strains of bacteria and fungi. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Analgesic Effects

In animal models, this compound displayed significant analgesic properties comparable to established analgesics. The mechanism was linked to its ability to block pain pathways at the level of ion channel modulation .

属性

IUPAC Name |

(3S)-piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOSRSKDCZIFM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes this new synthetic approach to (S)-piperidin-3-ol significant compared to previous methods?

A1: The research presented in "A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols" [] details a novel method that is both efficient and avoids the use of potentially hazardous azide reagents. This is in contrast to some earlier methods for synthesizing piperidin-3-ol enantiomers. The key advantage lies in the use of enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones, which undergo ring-opening reactions with high enantiospecificity. This allows for the controlled synthesis of either the (R)- or (S)-enantiomer of piperidin-3-ol in excellent yield. []

Q2: What is the significance of achieving enantiospecific synthesis for compounds like this compound?

A2: Enantiospecificity is crucial in pharmaceutical chemistry because the two enantiomers of a chiral molecule can have drastically different biological activities. One enantiomer might be the desired therapeutic agent, while the other could be inactive or even toxic. By developing an enantiospecific synthesis for this compound, this research lays the groundwork for exploring its potential as a chiral building block for more complex pharmaceuticals and studying its biological effects in isolation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。